molecular formula C23H22N4O3 B11517963 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide

Cat. No.: B11517963
M. Wt: 402.4 g/mol
InChI Key: GXYJNMYHBMBQAV-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole moiety, a methoxyphenyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenylamine.

    Formation of the Acetamide Linkage: The final step involves the acylation of the intermediate product with 2-(3,4-dimethylphenoxy)acetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, potentially inhibiting metalloenzymes. The methoxyphenyl and dimethylphenoxy groups may contribute to the compound’s ability to interact with biological membranes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
  • 2-(3,4-dimethylphenoxy)-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
  • 2-(3,4-dimethylphenoxy)-N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide

Uniqueness

The uniqueness of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the benzotriazole moiety provides stability and reactivity.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-15-4-8-20(12-16(15)2)30-14-23(28)24-17-5-11-21-22(13-17)26-27(25-21)18-6-9-19(29-3)10-7-18/h4-13H,14H2,1-3H3,(H,24,28)

InChI Key

GXYJNMYHBMBQAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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